![molecular formula C7H6ClNaO2S B1604064 3-Chloro-4-methylbenzenesulfinic acid sodium salt CAS No. 144772-86-1](/img/structure/B1604064.png)
3-Chloro-4-methylbenzenesulfinic acid sodium salt
Overview
Description
3-Chloro-4-methylbenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H6ClNaO2S and a molecular weight of 212.63 . It is used for research purposes .
Molecular Structure Analysis
The InChI key for this compound is IWDSCFJWVQAJBK-UHFFFAOYSA-M . The InChI string is InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6 (11 (9)10)4-7 (5)8;/h2-4H,1H3, (H,9,10);/q;+1/p-1 .Scientific Research Applications
Synthesis of Organosulfur Compounds
Sodium sulfinates serve as versatile building blocks for preparing valuable organosulfur compounds through various bond-forming reactions, such as S–S, N–S, and C–S bonds. This leads to the synthesis of thiosulfonates, sulfonamides, sulfides, and various sulfones like vinyl sulfones, allyl sulfones, and β-keto sulfones .
Catalytic Applications
Sulfonic acid-based inorganic supports with diverse structures have seen recent advances in catalytic applications. These include silicates, zeolites, SBA-15, MCM-41, MOFs, and other inorganic supports .
Biochemical Research
While not specific to 3-Chloro-4-methylbenzenesulfinic acid sodium salt, sodium sulfinates are used in biochemical research for proteomics studies .
Safety and Hazards
properties
IUPAC Name |
sodium;3-chloro-4-methylbenzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDSCFJWVQAJBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635597 | |
Record name | Sodium 3-chloro-4-methylbenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144772-86-1 | |
Record name | Sodium 3-chloro-4-methylbenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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